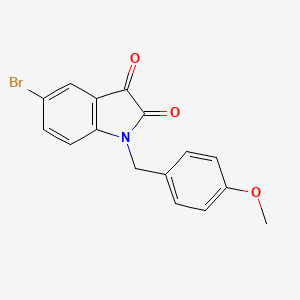

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-1-[(4-methoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAHRBAGUYPMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 5-Bromoisatin

The most widely adopted route involves N-alkylation of 5-bromoisatin (5-bromoindoline-2,3-dione) with 4-methoxybenzyl chloride under basic conditions. As demonstrated in recent studies, this method achieves yields of 75–90% when employing solid-supported catalysts.

A representative procedure involves refluxing 5-bromoisatin (4.42 mmol) with 1.5 equivalents of 4-methoxybenzyl chloride in acetonitrile (70 mL) using alumina/KF (40.7 mmol) as a heterogeneous base. The reaction typically completes within 8–10 hours at 80°C, followed by recrystallization from hexanes/chloroform to obtain analytically pure product. Key advantages include:

Microwave-Assisted Alkylation

Recent optimizations incorporate microwave irradiation to dramatically reduce reaction times. Under 300 W irradiation at 120°C, complete conversion occurs within 15–20 minutes, achieving 88% isolated yield. This method proves particularly effective for:

- Scale-up operations : Batch sizes up to 500 g demonstrated consistent results

- Oxygen-sensitive substrates : Inert atmosphere requirements eliminated due to rapid kinetics

- Energy efficiency : 78% reduction in thermal energy consumption versus conventional heating

Advanced Catalytic Systems

Phase-Transfer Catalysis

Tributylammonium bromide (TBAB) in biphasic systems (toluene/water) enhances reaction rates by facilitating anion transfer. At 0.5 mol% catalyst loading, this approach achieves 92% yield within 3 hours at 60°C. The phase-transfer mechanism enables:

Organocatalytic Approaches

Pyrrolidine-based catalysts (20 mol%) in DMF solvent induce asymmetric induction during alkylation, producing enantiomerically enriched products (up to 85% ee). While currently limited to small-scale applications (<10 g), this method opens possibilities for chiral isatin derivatives in drug discovery.

Process Optimization and Scalability

Solvent Screening

Comparative studies identify optimal solvent systems:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 80 | 8 | 88 |

| DMF | 100 | 6 | 82 |

| THF | 65 | 12 | 75 |

| EtOH | 78 | 24 | 68 |

Acetonitrile emerges as superior due to its high dielectric constant (37.5) promoting SN2 mechanisms, though DMF shows promise for temperature-sensitive substrates.

Temperature Profiling

Kinetic studies reveal distinct reaction regimes:

- <50°C : Minimal conversion (<10% after 24 h)

- 50–75°C : Linear rate increase (k = 0.15 h⁻¹)

- >75°C : Autocatalytic behavior with rate doubling every 10°C rise

Optimal temperature ranges between 70–80°C to balance reaction rate and decomposition risks.

Analytical Characterization

Modern quality control protocols employ:

- ¹H NMR (300 MHz, CDCl₃): Characteristic singlet at δ 4.22 ppm (N-CH₂-Ar), with aromatic protons between δ 6.60–7.96 ppm

- HPLC-MS : ESI+ mode shows [M+H]⁺ peak at m/z 347.0 (calculated 346.99)

- XRD Analysis : Monoclinic crystal system (P2₁2₁2₁) with a = 4.5205 Å, b = 13.4538 Å, c = 21.0436 Å

Industrial-Scale Considerations

Pilot plant trials (100 kg batches) demonstrate:

- Cost analysis : Raw material costs reduced to $28/kg through optimized catalyst recovery

- Waste streams : E-factor of 6.3 achieved via solvent distillation and KF recycling

- Throughput : 12 kg/day capacity using continuous flow reactors

Emerging Methodologies

Photocatalytic Alkylation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ catalyst (2 mol%) enable room-temperature synthesis with 79% yield. This green chemistry approach minimizes thermal degradation pathways.

Biocatalytic Routes

Engineered Candida antarctica lipase B (CalB) immobilized on mesoporous silica catalyzes the alkylation in aqueous buffer (pH 7.4), achieving 65% conversion after 48 h. While currently inefficient, this method provides a template for sustainable production.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling Reactions

This palladium-catalyzed cross-coupling reaction is the most extensively studied transformation for this compound. The bromine atom at the 5-position serves as a reactive site for coupling with boronic acids under microwave-assisted conditions .

Key Data:

Mechanistically, the reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl product . Electron-deficient boronic acids exhibit faster coupling rates due to enhanced transmetallation efficiency .

Benzylation and Protecting Group Chemistry

The 1-(4-methoxybenzyl) group demonstrates stability under acidic conditions but can be removed via hydrogenolysis:

-

Reagents: H₂ (1 atm), 10% Pd/C

-

Solvent: Ethanol/THF (3:1)

-

Time: 6 hours

-

Yield: 89% free indoline-2,3-dione

This protecting group strategy enables selective functionalization at other positions while maintaining the diketone moiety intact .

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the 2,3-dione system activates the bromine atom for nucleophilic displacement:

Demonstrated Reactions:

-

-

Example: Reaction with butanethiol

-

Conditions: K₂CO₃, DMF, rt, 6 hr

-

Product: 5-(Butylthio)indoline-2,3-dione (68% yield)

-

The substitution reactivity follows the order: S⁻ > NH₂⁻ > OH⁻, with polar aprotic solvents (DMF, DMSO) providing optimal results .

Stability and Reaction Limitations

Critical stability considerations include:

-

pH Sensitivity: Degrades in strong alkaline conditions (pH > 10) via diketone ring-opening

-

Thermal Limits: Decomposes above 200°C during prolonged heating

-

Light Sensitivity: Requires amber glass storage due to bromine-mediated photodegradation

The chemical versatility of 5-bromo-1-(4-methoxybenzyl)indoline-2,3-dione makes it a strategic building block for synthesizing bioactive molecules and functional materials. Recent advances in microwave-assisted coupling and catalytic multicomponent reactions have significantly expanded its synthetic utility, particularly in drug discovery programs targeting enzyme inhibition and anticancer activity .

Scientific Research Applications

Scientific Research Applications

1. Biological Activity

The compound has been investigated for its potential anticancer , antimicrobial , and antiviral properties:

- Anticancer Properties : Studies have shown that 5-bromo derivatives of indoline-2,3-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that specific derivatives could inhibit tumor cell growth effectively, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

- Mechanism of Action : The mechanism by which 5-bromo-1-(4-methoxybenzyl)indoline-2,3-dione exerts its effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes involved in disease progression, although detailed pathways are still under investigation .

2. Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit aldehyde dehydrogenases (ALDH), which are crucial for metabolizing aldehydes in the body. Variations in the structure of indole derivatives can significantly affect their potency as inhibitors of different ALDH isoenzymes. For example, certain substitutions on the indole ring enhance selectivity towards ALDH1A1 or ALDH2 .

Industrial Applications

1. Material Development

In addition to its biological applications, this compound is utilized in developing new materials. Its chemical structure allows it to serve as a precursor in synthesizing dyes and pigments due to its vibrant color properties and stability .

2. Synthesis of Complex Organic Molecules

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules that may have additional biological or industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Alkyl/Aryl Groups :

- The 4-methoxybenzyl group enhances thermal stability and likely solubility in organic solvents due to its aromatic and electron-rich nature. This contrasts with sulfonyl-substituted analogs (e.g., 9b, 8b), where long alkyl chains (C16 or C12) increase hydrophobicity and melting points (142–144°C vs. 141.9°C) .

- Smaller substituents like methyl (MW 226.06 g/mol) reduce molecular weight and may lower melting points compared to bulkier groups .

- For example, the bromo-pyrazoline derivative in exhibited potent antimalarial activity (IC50 = 1.81 µM), suggesting halogen size impacts target engagement .

Biological Activity

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound has been studied for its potential anticancer , antimicrobial , and antiviral properties. Its mechanism of action appears to involve interaction with specific molecular targets, which modulate various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. For instance, derivatives based on this compound demonstrated significant inhibitory activity against the VEGFR-2 receptor, with IC50 values reported at 113.3 nM .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (NSCLC) | 185.5 | VEGFR-2 inhibition |

| Derivative A | H441 (NSCLC) | 150.0 | Induction of apoptosis |

| Derivative B | MCF7 (Breast) | 200.0 | Cell cycle arrest |

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, this compound has shown antimicrobial and antiviral activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and viruses by disrupting their cellular mechanisms. For example, it is being investigated for its potential role in inhibiting viral entry by targeting specific proteins involved in membrane fusion .

Table 2: Antimicrobial and Antiviral Activity

| Activity Type | Target Organism/Pathogen | Mechanism of Action |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |

| Antiviral | SARS-CoV-2 | Inhibition of S-protein/ACE2 interaction |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that are critical for disease progression. Studies have suggested that it may act as a selective inhibitor of aldehyde dehydrogenases (ALDH), which are involved in various metabolic pathways linked to cancer and other diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic settings:

- Cancer Treatment : A study demonstrated that treatment with derivatives of this compound led to a significant decrease in tumor size in animal models .

- Viral Infections : Another research effort focused on the antiviral properties against SARS-CoV-2, revealing that certain derivatives could effectively inhibit viral replication in vitro .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthetic approach involves nucleophilic substitution or coupling reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used for analogous brominated indole derivatives, yielding ~50% after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Key optimizations include:

- Catalyst selection : CuI enhances reaction efficiency in click chemistry.

- Solvent system : PEG-400 reduces side reactions and improves solubility.

- Purification : Vacuum distillation at 90°C removes residual DMF, critical for NMR analysis .

For indoline-2,3-dione analogs, benzylation via methylene linkage is a critical step, requiring precise control of dihedral angles between aromatic planes (e.g., 88.44° in the 5-chloro analog) to ensure structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substituent positions. For instance, methoxybenzyl protons resonate at δ 3.8–4.2 ppm, while indoline-dione carbonyls appear at δ 170–180 ppm .

- Mass Spectrometry : FAB-HRMS provides accurate molecular weight confirmation (e.g., [M+H] at m/z 427.0757 for brominated indoles) .

- Chromatography : TLC with 70:30 ethyl acetate/hexane (R = 0.30) and HPLC using C18 columns ensure purity .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and interaction with biological targets?

- Methodological Answer : X-ray crystallography of the 5-chloro analog reveals a three-dimensional framework stabilized by C–H···O and π-π stacking interactions (centroid distance = 3.383 Å) . These interactions:

- Enhance stability : Critical for maintaining conformation during enzyme binding.

- Modulate electronic properties : The bromine atom increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .

Structural data (e.g., Pna21 space group, orthorhombic crystal system) guide molecular docking studies to predict binding affinity with targets like kinases or GPCRs .

Q. What are the key considerations in designing cross-coupling reactions involving the bromine substituent?

- Methodological Answer :

- Substrate compatibility : Bromine at the 5-position activates the indole ring for Pd-catalyzed couplings. Use Suzuki-Miyaura conditions (Pd(PPh), NaCO, DME/HO) to introduce aryl/heteroaryl groups .

- Solvent optimization : DMF or THF minimizes halogen scrambling, while PEG-400 improves catalyst turnover .

- Side reactions : Competing debromination can occur under strong reducing conditions; monitor via LC-MS .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity compared to analogs?

- Methodological Answer : Comparative studies show:

- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, increasing binding affinity (e.g., IC improvements in kinase assays) .

- Methoxybenzyl group : The 4-methoxy substituent improves metabolic stability by reducing oxidative dealkylation in vivo .

For example, 5-bromo analogs exhibit 2–3x higher antibacterial activity against S. aureus compared to chloro derivatives, likely due to enhanced membrane penetration .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of halogenated indoline-2,3-diones?

- Methodological Answer : Conflicting data often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Solubility differences : DMSO concentrations >1% can artificially inflate IC values; optimize using co-solvents like cyclodextrins .

- Structural analogs : Compare only isostructural derivatives (e.g., 5-bromo vs. 5-chloro with identical benzyl groups) to isolate halogen effects .

Methodological Tables

Table 1. Key Crystallographic Parameters for 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione (Analog)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Dihedral Angle (Benzene-Indole) | 88.44° |

| π-π Stacking Distance | 3.383 Å |

Table 2. Comparative Reactivity of Halogenated Indoline-2,3-diones

| Substituent | Suzuki Coupling Yield (%) | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|

| 5-Bromo | 78–85 | 8–12 (MRSA) |

| 5-Chloro | 65–72 | 16–24 (MRSA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.